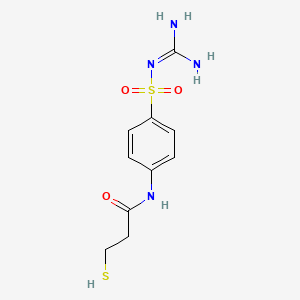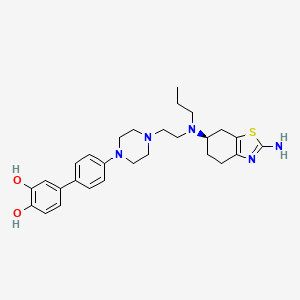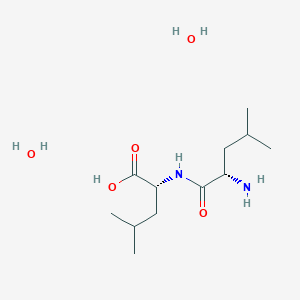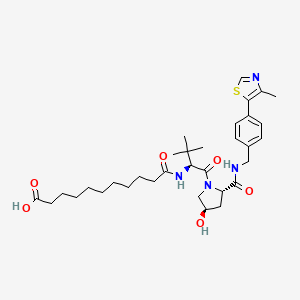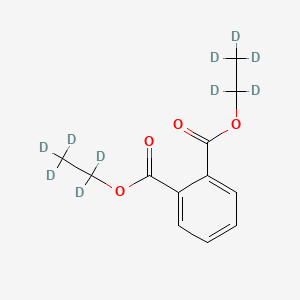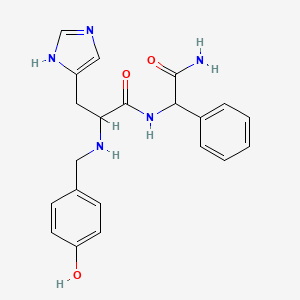
Anti-inflammatory agent 16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 16 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain associated with various medical conditions. This compound works by inhibiting specific pathways that lead to inflammation, making it a valuable tool in both clinical and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 16 typically involves multi-step organic reactions. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . This reaction is followed by further modifications to achieve the desired anti-inflammatory properties.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical-grade compounds.
Análisis De Reacciones Químicas
Types of Reactions: Anti-inflammatory agent 16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as zinc chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 16 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored for its potential to treat inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of anti-inflammatory agent 16 involves the inhibition of key enzymes and pathways responsible for inflammation. It primarily targets the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain.
Comparación Con Compuestos Similares
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Piroxicam: Another NSAID with a similar mechanism of action, used to treat pain and inflammation.
Uniqueness: Anti-inflammatory agent 16 is unique in its specific structural features and the particular pathways it targets. Unlike some other NSAIDs, it may offer a different side effect profile and efficacy in certain inflammatory conditions.
Propiedades
Fórmula molecular |
C21H23N5O3 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxo-1-phenylethyl)-2-[(4-hydroxyphenyl)methylamino]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C21H23N5O3/c22-20(28)19(15-4-2-1-3-5-15)26-21(29)18(10-16-12-23-13-25-16)24-11-14-6-8-17(27)9-7-14/h1-9,12-13,18-19,24,27H,10-11H2,(H2,22,28)(H,23,25)(H,26,29) |
Clave InChI |
QGBQFLAFJRHCQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)N)NC(=O)C(CC2=CN=CN2)NCC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




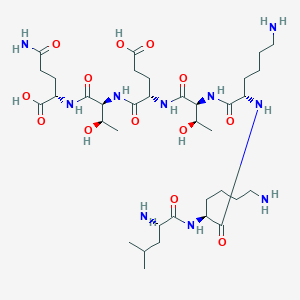
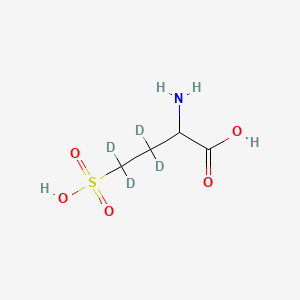
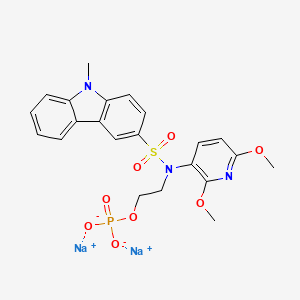
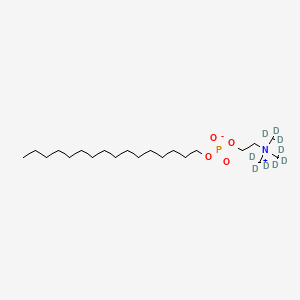

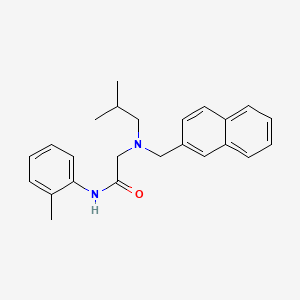
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
